molecular formula C21H18FN5O3 B11955579 1-(2-Fluoro-5-nitrophenyl)-3-(5-methyl-2-(p-tolyldiazenyl)phenyl)urea

1-(2-Fluoro-5-nitrophenyl)-3-(5-methyl-2-(p-tolyldiazenyl)phenyl)urea

Cat. No.: B11955579
M. Wt: 407.4 g/mol
InChI Key: XAUOKVREUHBSKG-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-nitrophenyl)-3-(5-methyl-2-(p-tolyldiazenyl)phenyl)urea is a complex organic compound that features a combination of fluoro, nitro, methyl, and diazenyl functional groups

Preparation Methods

The synthesis of 1-(2-Fluoro-5-nitrophenyl)-3-(5-methyl-2-(p-tolyldiazenyl)phenyl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Diazotization and Coupling: Formation of the diazenyl group through diazotization followed by coupling with a suitable aromatic compound.

    Urea Formation: Reaction of the intermediate compounds with isocyanates to form the final urea derivative.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-(2-Fluoro-5-nitrophenyl)-3-(5-methyl-2-(p-tolyldiazenyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The diazenyl group can be reduced to form corresponding amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Fluoro-5-nitrophenyl)-3-(5-methyl-2-(p-tolyldiazenyl)phenyl)urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-nitrophenyl)-3-(5-methyl-2-(p-tolyldiazenyl)phenyl)urea involves its interaction with specific molecular targets. The fluoro and nitro groups may participate in hydrogen bonding and electrostatic interactions, while the diazenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(2-Fluoro-5-nitrophenyl)-3-(5-methyl-2-(p-tolyldiazenyl)phenyl)urea include:

    1-(2-Fluoro-5-nitrophenyl)-3-phenylurea: Lacks the diazenyl and methyl groups.

    1-(2-Fluoro-5-nitrophenyl)-3-(5-methylphenyl)urea: Lacks the diazenyl group.

    1-(2-Fluoro-5-nitrophenyl)-3-(p-tolyldiazenyl)phenyl)urea: Lacks the methyl group.

The uniqueness of this compound lies in the combination of all these functional groups, which can result in distinct chemical and biological properties.

Properties

Molecular Formula

C21H18FN5O3

Molecular Weight

407.4 g/mol

IUPAC Name

1-(2-fluoro-5-nitrophenyl)-3-[5-methyl-2-[(4-methylphenyl)diazenyl]phenyl]urea

InChI

InChI=1S/C21H18FN5O3/c1-13-3-6-15(7-4-13)25-26-18-10-5-14(2)11-20(18)24-21(28)23-19-12-16(27(29)30)8-9-17(19)22/h3-12H,1-2H3,(H2,23,24,28)

InChI Key

XAUOKVREUHBSKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C)NC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F

Origin of Product

United States

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